molecular formula C21H30N2O6 B3969052 [4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone;oxalic acid

[4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone;oxalic acid

Cat. No.: B3969052
M. Wt: 406.5 g/mol
InChI Key: HUPFDAGFJFDOBZ-UHFFFAOYSA-N
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Description

[4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring and an azepane ring, both of which are connected to a methanone group substituted with a 2-methoxyphenyl group. The presence of oxalic acid further enhances its chemical properties, making it a subject of study in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine and azepane intermediates, which are then coupled through a series of nucleophilic substitution reactions. The methanone group is introduced via a Friedel-Crafts acylation reaction, using 2-methoxybenzoyl chloride as the acylating agent. The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity levels, and advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product. The use of automated systems and real-time monitoring helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, [4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable in understanding cellular processes and signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest that it may act as a ligand for certain receptors, making it a candidate for drug development in treating neurological disorders and other diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of [4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Piperidin-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone
  • [4-(Azepan-1-yl)azepan-1-yl]-(2-methoxyphenyl)methanone
  • [4-(Morpholin-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone

Uniqueness

Compared to similar compounds, [4-(Azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone stands out due to the presence of both piperidine and azepane rings This dual-ring structure provides unique steric and electronic properties, enhancing its reactivity and interaction with biological targets

Properties

IUPAC Name

[4-(azepan-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.C2H2O4/c1-23-18-9-5-4-8-17(18)19(22)21-14-10-16(11-15-21)20-12-6-2-3-7-13-20;3-1(4)2(5)6/h4-5,8-9,16H,2-3,6-7,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPFDAGFJFDOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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